molecular formula C15H11BrN2O2 B5510161 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione

6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5510161
M. Wt: 331.16 g/mol
InChI Key: VOURGVNKJLLPBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives often involves multi-step chemical reactions. A common approach includes the acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides, aiming to produce derivatives that might serve as irreversible inhibitors of certain tyrosine kinases with potential antitumor activity (Tsou et al., 2001). Another method involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with various agents, leading to the formation of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showcasing versatility in synthetic routes for introducing different substituents (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione is characterized by the presence of a quinazoline backbone substituted with a bromine atom and a 4-methylphenyl group. This structure contributes to the compound's biological activity and interaction with biological targets. Molecular modeling and experimental evidence suggest that these derivatives can interact covalently with target enzymes, indicating a specific structural requirement for their activity (Tsou et al., 2001).

Chemical Reactions and Properties

6-Bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione and its derivatives undergo various chemical reactions, including acylation, condensation, and cyclization, leading to a diverse array of compounds with potential biological activities. These reactions are crucial for modifying the compound's structure to enhance its biological properties and solubility. For example, the introduction of water-solubilizing substituents at the C-6 position has been shown to result in compounds with enhanced biological properties (Tsou et al., 2001).

Physical Properties Analysis

The physical properties of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives, such as solubility and melting point, are influenced by the substituents attached to the quinazoline core. These properties are critical for the compound's application in biological studies, as they affect its bioavailability and stability. Enhancements in water solubility, for instance, are achieved through the design of derivatives with specific functional groups, facilitating the compound's use in aqueous biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione derivatives, are determined by the quinazolinone core and the substituents attached to it. These properties play a significant role in the compound's interaction with biological targets, where the ability to form covalent bonds with enzymes, as indicated by molecular modeling and experimental evidence, highlights the importance of the compound's chemical nature in its biological activities (Tsou et al., 2001).

Scientific Research Applications

Optoelectronic Materials Development

Quinazolines, including derivatives like 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione, have been extensively studied in the field of medicinal chemistry due to their broad spectrum of biological activities. Recent research has expanded their application towards the development of optoelectronic materials. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, polyhalogen derivatives serve as major starting materials for the synthesis of fluorescent quinazolines with electroluminescent properties, proving crucial in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives represent high-efficiency phosphorescent materials for OLED applications. This demonstrates the significant impact of quinazoline derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Medicinal Chemistry and Biological Activities

Quinazoline-4(3H)-ones and their derivatives, including 6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione, play a crucial role in medicinal chemistry. These compounds are found in over 200 naturally occurring alkaloids and have been the focus of ongoing research due to their complex structures and significant biological activities. The quinazolinone nucleus's stability has inspired the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. Research efforts have synthesized novel quinazolinone derivatives that exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in developing new antibiotics to combat antibiotic resistance, emphasizing their importance in drug discovery and development (Tiwary et al., 2016).

properties

IUPAC Name

6-bromo-3-(4-methylphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-2-5-11(6-3-9)18-14(19)12-8-10(16)4-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOURGVNKJLLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(4-methylphenyl)-2,4(1H,3H)-quinazolinedione

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